2-Bromooxazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

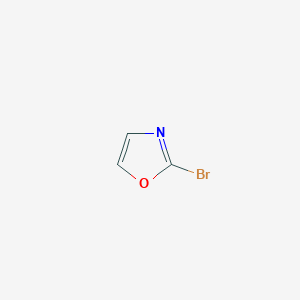

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHPNSOKVRTPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565645 | |

| Record name | 2-Bromo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125533-82-6 | |

| Record name | 2-Bromo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Regiocontrolled Synthesis of 2-Bromooxazole: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

Oxazoles are a vital class of heterocyclic compounds frequently found as core structural motifs in natural products, pharmaceuticals, and functional materials. The introduction of a bromine atom onto the oxazole (B20620) ring, particularly at the C2 position, provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. 2-Bromooxazole is therefore a key building block for the synthesis of complex molecules in drug discovery and development. However, achieving regiocontrol in the bromination of the oxazole ring can be challenging due to the competing reactivity of the C2, C4, and C5 positions. This guide provides an in-depth overview of the primary strategies for the regiocontrolled synthesis of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies

The regioselective synthesis of this compound is primarily achieved through two main strategies: the direct, regioselective functionalization of a pre-formed oxazole ring, or the construction of the oxazole ring from acyclic precursors where the bromine is already incorporated or introduced during the cyclization process.

Direct C2-Bromination via Regiocontrolled Lithiation

The most common and direct approach to this compound involves the deprotonation of oxazole at the C2 position to form a 2-lithiooxazole intermediate, which is then quenched with an electrophilic bromine source. The C2 proton is the most acidic proton on the oxazole ring, making this position kinetically favored for deprotonation. However, a critical challenge is the competing lithiation at the C4 or C5 positions and the equilibrium between the 2-lithiooxazole and its more stable acyclic isonitrile enolate tautomer, which can lead to C4-functionalized products.[1][2]

Controlling the regioselectivity depends heavily on the reaction conditions:

-

Base: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used.

-

Solvent: The choice of solvent is critical. While ethereal solvents like THF are common, highly polar aprotic solvents such as N,N-dimethylformamide (DMF) have been shown to favor the acyclic isonitrile enolate, leading to higher C4 selectivity.[1][2][3] Therefore, for C2 selectivity, traditional ethereal solvents are often preferred.

-

Temperature: Reactions are conducted at very low temperatures (-78 °C) to control the reactivity and prevent side reactions.

-

Bromine Source: N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are common electrophilic bromine sources.

Caption: General workflow for the synthesis of this compound via lithiation.

Synthesis from α-Diazocarbonyl Compounds

An alternative strategy involves the construction of the oxazole ring from acyclic precursors. Rhodium- and copper-catalyzed reactions of α-diazocarbonyl compounds with nitriles are powerful methods for synthesizing oxazoles.[4][5] To achieve a this compound, this method would require the use of cyanogen (B1215507) bromide (BrCN) as the nitrile component. The reaction proceeds through a metal carbene intermediate that undergoes a [3+2] cycloaddition with the nitrile.

Caption: Pathway for this compound synthesis from α-diazocarbonyl compounds.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of halogenated oxazoles. Data for direct C2-bromination is often part of broader studies on oxazole functionalization, where C4-bromination is frequently the main goal. The challenge lies in shifting the regioselectivity towards the C2 position.

| Method | Substrate | Bromine Source | Base/Catalyst | Solvent | Yield (%) | Regioselectivity (C2:C4) | Reference(s) |

| Lithiation-Bromination | 5-Phenyloxazole | NBS | LHMDS | DMF | 87 | < 2:98 (favors C4) | [2],[3] |

| Lithiation-Bromination | Oxazole | 1,2-Dibromoethane | n-BuLi | THF | ~60-70 | Major Product (C2) | [6] |

| Van Leusen / NBS Bromination | 2,5-Dimethoxyphenyl-oxazole | NBS | - | THF | 19-24 | Mixture of isomers | [7] |

| Rhodium-Catalyzed Annulation (for oxazole core) | 1-Tosyl-1,2,3-triazole + Aldehyde | - | Rh₂(esp)₂ | DCE | 62-88 | N/A (forms oxazole core) | [8],[9] |

Note: Yields and regioselectivity are highly substrate and condition-dependent. The data for C2-bromination via lithiation is based on established principles, though detailed quantitative comparisons are sparse in the literature which often focuses on achieving C4 selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Lithiation

This protocol is adapted from general procedures for the C2-lithiation of oxazoles.[6]

Materials:

-

Oxazole (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv)

-

1,2-Dibromo-1,1,2,2-tetrachloroethane or N-Bromosuccinimide (NBS) (1.1 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (approx. 0.2 M solution based on oxazole).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add oxazole to the cooled solvent and stir for 5 minutes.

-

Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30-45 minutes.

-

In a separate flask, prepare a solution of the bromine source (e.g., NBS, 1.1 equiv) in a minimum amount of anhydrous THF.

-

Add the solution of the bromine source dropwise to the 2-lithiooxazole solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Protocol 2: Synthesis of Oxazole Core via Van Leusen Reaction

This protocol describes the synthesis of a substituted oxazole, which can be a precursor for subsequent bromination.[7]

Materials:

-

An appropriate aldehyde (e.g., 2,5-dimethoxybenzaldehyde, 1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC, 1.0 equiv)

-

Potassium carbonate (K₂CO₃, 1.5 equiv)

-

Methanol

Procedure:

-

To a round-bottom flask, add the aldehyde, TosMIC, and K₂CO₃ in methanol.

-

Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the precipitate or the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the 5-substituted oxazole. This product can then be subjected to a bromination protocol.

Conclusion

The regiocontrolled synthesis of this compound remains a crucial transformation for medicinal and materials chemistry. The most direct and widely employed method is the C2-lithiation of oxazole followed by electrophilic bromination. While kinetically favored, this method requires careful control of reaction parameters—particularly solvent and temperature—to overcome the thermodynamic preference for C4-functionalization that arises from the acyclic isonitrile enolate tautomer. Alternative multi-step strategies, such as the construction of the oxazole ring from pre-functionalized acyclic precursors, offer another route that can provide high regioselectivity, albeit with potentially lower overall process efficiency. The choice of synthetic strategy will ultimately depend on the specific substrate, scale, and desired purity of the final this compound product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diazocarbonyl and Related Compounds in the Synthesis of Azoles [mdpi.com]

- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 2-Bromooxazole from Oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromooxazole from oxazole (B20620), a critical process for the generation of a versatile building block in medicinal chemistry and materials science. This compound serves as a key intermediate for the introduction of the oxazole moiety into larger, more complex molecules, often through cross-coupling reactions.[1][2] This document provides a comprehensive overview of the predominant synthetic methodology, including detailed experimental protocols, quantitative data, and a mechanistic illustration.

Introduction

Oxazole and its derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The targeted functionalization of the oxazole ring is therefore of significant interest. Direct electrophilic bromination of oxazole is often unselective, leading to a mixture of brominated isomers. Consequently, a more regioselective approach via deprotonation at the C-2 position followed by quenching with an electrophilic bromine source has become the standard and most effective method for the synthesis of this compound.[2][3] The C-2 position of the oxazole ring is the most acidic, facilitating regioselective deprotonation.[4][5]

Synthetic Approach: Deprotonation-Bromination

The principal strategy for the synthesis of this compound involves a two-step, one-pot procedure:

-

Deprotonation: Treatment of oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This selectively removes the proton at the C-2 position, generating a 2-lithiooxazole intermediate.[3][6]

-

Bromination: The in situ generated 2-lithiooxazole is then quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to yield the desired this compound.[3][7]

This method offers excellent regiocontrol and generally provides good to high yields of the target compound.[1][3]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-defined organometallic intermediate. The key steps are illustrated in the diagrams below.

Figure 1: Reaction mechanism for the synthesis of this compound.

Figure 2: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Precise control over temperature and stoichiometry is crucial for achieving high yields and purity.[3]

| Parameter | Value/Condition | Notes |

| Starting Material | Oxazole | - |

| Base | n-Butyllithium (n-BuLi) | Typically 1.1 to 1.5 equivalents.[8] |

| Lithium Diisopropylamide (LDA) | Can also be used; may be necessary for substituted oxazoles to avoid side reactions.[3][9][10] | |

| Brominating Agent | Bromine (Br₂) | Stoichiometric amount. |

| N-Bromosuccinimide (NBS) | An alternative solid, easier to handle brominating agent.[7][11] | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential to use dry solvent to prevent quenching of the organolithium base.[7] |

| Temperature | -78 °C | Maintained during deprotonation and addition of the brominating agent.[7] |

| Reaction Time | 30 min - 2 hours | Varies depending on the specific conditions and scale.[7][12] |

| Yield | Quantitative | High yields are reported, though purification can affect the isolated yield.[3] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis using n-Butyllithium and Bromine

This procedure is adapted from general methods for the lithiation and bromination of heterocycles.[1][3][12]

Materials:

-

Oxazole

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Oxazole: Oxazole (1.0 eq.) is dissolved in a small amount of anhydrous THF and added to the cooled reaction flask.

-

Deprotonation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30-60 minutes.

-

Bromination: A solution of bromine (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. A color change from the bromine solution is typically observed upon addition. The reaction mixture is stirred for an additional 30-60 minutes at -78 °C.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath. The mixture is then allowed to warm to room temperature.

-

Work-up: The reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate). The layers are separated. The aqueous layer is extracted two more times with the organic solvent.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess bromine), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound from oxazole is a robust and efficient process when conducted with careful control of reaction conditions, particularly temperature and atmospheric moisture. The deprotonation-bromination sequence provides a highly regioselective route to this valuable synthetic intermediate. The protocols and data presented in this guide offer a comprehensive resource for researchers in organic synthesis and drug development, enabling the reliable production of this compound for further chemical exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 125533-82-6 [smolecule.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Direct Bromination of Oxazole to 2-Bromooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole (B20620) moieties are significant heterocyclic scaffolds prevalent in numerous natural products and pharmaceutical agents. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents. Specifically, 2-bromooxazole serves as a versatile synthetic intermediate, enabling further molecular diversification through various cross-coupling reactions. This technical guide provides a comprehensive overview of the methodologies for the direct synthesis of this compound from oxazole, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. While direct electrophilic bromination of the oxazole ring often leads to a mixture of products with low yields, a regioselective deprotonation at the C2 position followed by quenching with an electrophilic bromine source has emerged as the most reliable and efficient strategy. The C2 proton of the oxazole ring is the most acidic, facilitating this regioselective functionalization.[1]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached via two main strategies: direct electrophilic bromination and a deprotonation-bromination sequence. The latter has proven to be significantly more effective in achieving high regioselectivity and yield.

| Methodology | Base/Catalyst | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Remarks |

| Deprotonation-Bromination | n-Butyllithium (n-BuLi) | N-Bromosuccinimide (NBS) | Anhydrous THF | -78 | 1-3 hours | High (specific yield data not consistently reported, but this is the preferred method) | This is the most common and regioselective method for C2 bromination.[1] |

| Deprotonation-Bromination | Lithium Diisopropylamide (LDA) | N-Bromosuccinimide (NBS) | Anhydrous THF | -78 | Not specified | High | LDA can be used as an alternative to n-BuLi, particularly for substituted oxazoles to improve selectivity.[2] |

| Electrophilic Bromination | Not Applicable | N-Bromosuccinimide (NBS) | THF | Room Temperature | 4 hours | 19-24 (for a substituted aryloxazole) | This method was applied to a dimethoxy aryloxazole and resulted in a mixture of brominated products with low yields of the desired isomers.[3] |

Experimental Protocols

The following is a detailed experimental protocol for the preferred deprotonation-bromination method for the synthesis of this compound.

Synthesis of this compound via C2-Lithiation and Bromination

This procedure is adapted from established methodologies for the C2-functionalization of oxazoles.[1]

Materials:

-

Oxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N-Bromosuccinimide (NBS)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes and ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with oxazole (1.0 eq.). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). Anhydrous THF is then added via syringe.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution via syringe, ensuring the internal temperature remains at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.

-

Preparation of Brominating Agent: In a separate dry flask, N-bromosuccinimide (1.2 eq.) is dissolved in anhydrous THF under an inert atmosphere.

-

Bromination: The solution of NBS is slowly added to the lithiated oxazole solution at -78 °C via syringe or cannula. The resulting mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Workflow and Logic

The regioselective synthesis of this compound is predicated on the enhanced acidity of the C2 proton, which allows for its selective removal by a strong base, followed by the introduction of an electrophilic bromine source.

Caption: Synthetic workflow for this compound.

References

Reaction Mechanism and Regioselectivity

An In-depth Technical Guide to the Synthesis of 2-Bromooxazole via Lithiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regioselective synthesis of this compound, a critical building block in medicinal chemistry and materials science. The core of this methodology lies in the direct lithiation of the oxazole (B20620) ring, followed by quenching with an electrophilic bromine source. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and summarizes key quantitative data for this transformation.

The synthesis of this compound via lithiation hinges on the selective deprotonation at the C2 position of the oxazole ring. The C2 proton is the most acidic proton on the oxazole nucleus, facilitating its removal by a strong organolithium base, such as n-butyllithium (n-BuLi).

Upon deprotonation, a 2-lithiooxazole intermediate is formed. This species exists in a crucial equilibrium with its ring-opened tautomer, an acyclic isonitrile enolate.[1][2] The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In polar aprotic solvents, the acyclic form can be favored.[1] For the synthesis of this compound, the reaction conditions are optimized to trap the cyclic 2-lithiooxazole intermediate.

The final step involves the introduction of an electrophilic bromine source. The 2-lithiooxazole, acting as a potent nucleophile, attacks the bromine atom, leading to the formation of the desired this compound product. Common sources of electrophilic bromine for this reaction include 1,2-dibromo-1,1,2,2-tetrachloroethane and N-bromosuccinimide (NBS).

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for the regiocontrolled lithiation and bromination of oxazoles.[3]

Materials and Reagents

-

Oxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Step-by-Step Procedure

The following workflow outlines the key steps in the synthesis. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere.

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with oxazole (1.0 eq.).

-

Dissolution and Cooling: Anhydrous THF is added via syringe to dissolve the oxazole. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species may be indicated by a color change. The mixture is stirred at -78 °C for 1 hour.

-

Bromination: The electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane, 1.1 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data Summary

The synthesis of this compound via lithiation is a robust method that has been applied to various oxazole derivatives. The table below summarizes representative data from the literature, highlighting the conditions and yields for this transformation.

| Entry | Substrate | Base (eq.) | Bromine Source (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Oxazole | n-BuLi (1.1) | C₂Br₂Cl₄ (1.1) | THF | -78 | 1.5 | 85 | [3] |

| 2 | 4-Methyloxazole | n-BuLi (1.1) | C₂Br₂Cl₄ (1.1) | THF | -78 | 1.5 | 82 | [3] |

| 3 | 5-Phenyloxazole | n-BuLi (1.1) | C₂Br₂Cl₄ (1.1) | THF | -78 | 1.5 | 78 | [3] |

| 4 | Oxazole | LDA (1.2) | NBS (1.2) | THF | -78 | 2.0 | 75 | [4] |

Note: Yields are for the isolated product after purification. C₂Br₂Cl₄ = 1,2-dibromo-1,1,2,2-tetrachloroethane; NBS = N-bromosuccinimide; LDA = Lithium diisopropylamide.

Conclusion

The synthesis of this compound through direct C2-lithiation and subsequent bromination is an efficient and highly regioselective method. A thorough understanding of the equilibrium between the cyclic 2-lithiooxazole and its acyclic isonitrile enolate tautomer is crucial for controlling the reaction's outcome. The provided experimental protocol offers a reliable procedure for obtaining this valuable synthetic intermediate on a laboratory scale. This methodology is essential for researchers and professionals in drug development and materials science, enabling the construction of complex molecules containing the oxazole scaffold.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromooxazole is a five-membered heterocyclic compound featuring a bromine atom at the C-2 position of the oxazole (B20620) ring.[1] This strategic placement of the bromine atom significantly influences the molecule's reactivity, making it a versatile and valuable building block in organic synthesis.[1] Its ability to participate in a wide array of chemical transformations, particularly cross-coupling reactions, has established it as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Research has highlighted its role as a scaffold in drug discovery, with investigations into its potential as an antimicrobial agent and as an inhibitor of enzymes relevant to cancer.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

This compound is commercially available and typically handled as a liquid or a solid-liquid mixture.[2] Its fundamental properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₃H₂BrNO | [1][][4] |

| Molecular Weight | 147.96 g/mol | [1][][4] |

| IUPAC Name | 2-bromo-1,3-oxazole | [][4] |

| CAS Number | 125533-82-6 | [][4] |

| Appearance | Solid-Liquid Mixture / Liquid | [2] |

| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.812 ± 0.06 g/cm³ | [2] |

| Flash Point | 54.3 ± 22.6 °C | |

| Topological Polar Surface Area | 26 Ų | [4] |

| XLogP3 | 1.2 | [4] |

| Storage Temperature | -20°C, under inert atmosphere | [5] |

Reactivity and Key Transformations

The bromine atom at the C-2 position is the primary center of reactivity in this compound, enabling a variety of transformations. The electron-withdrawing nature of the oxazole ring facilitates reactions such as nucleophilic substitution and metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-S bonds. This reactivity is fundamental to its use as a building block for more complex molecular architectures.[1]

Caption: Key reaction pathways for this compound.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling this compound with boronic acids or esters. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[6][7] The C-Br bond at the 2-position is significantly more reactive than a C-Cl bond, allowing for selective coupling if other halogens are present on the molecule.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2.1.2. Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed reaction between this compound and an organotin compound.[8][9] A key advantage of Stille couplings is the tolerance of a wide variety of functional groups by the organostannane reagents.[8] However, the toxicity of tin compounds is a significant drawback.[9][10]

Caption: Catalytic cycle of the Stille coupling.

2.1.3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper complexes and is conducted under mild conditions.[11][12] It is a highly effective method for synthesizing substituted alkynes and conjugated enynes.[12]

Caption: Catalytic cycles of the Sonogashira coupling.

2.1.4. Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds by coupling this compound with primary or secondary amines.[13][14] It has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[13] The choice of palladium source, ligand, and base is critical for the reaction's success.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Substitution

The bromine atom at the C-2 position can be displaced by various nucleophiles.[1] This allows for the direct introduction of different functional groups onto the oxazole ring, providing a straightforward route to a variety of 2-substituted oxazole derivatives.[1]

Lithiation

Direct lithiation of the oxazole ring can be achieved using organolithium reagents. While lithiation of some substituted oxazoles can lead to a mixture of isomers, specific reaction conditions can favor the formation of a desired lithiated intermediate.[16][17] For this compound, reaction with strong bases like t-butyllithium can result in a bromine-lithium exchange at the C-2 position, generating a potent nucleophile for subsequent reactions with various electrophiles.[18] This method provides an alternative route to functionalized oxazoles that complements cross-coupling strategies.

Experimental Protocols

The following sections provide representative methodologies for key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

General Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for cross-coupling.

Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl boronic acid with this compound.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Yield | Notes |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Good to Excellent | Reaction conditions may need optimization for sterically hindered substrates.[19] |

| This compound | Vinylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Good | Milder conditions are often sufficient for vinyl partners. |

Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an amine with this compound.

-

Reaction Setup: In an inert atmosphere glovebox or Schlenk line, charge a reaction tube with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 1.1-1.2 equiv relative to Pd), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). The reaction can often be accelerated using microwave irradiation.[15] Monitor progress by LC-MS.

-

Workup: After cooling, quench the reaction carefully, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aminooxazole product.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Yield | Notes |

| This compound | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOt-Bu | Good to Excellent | The choice of ligand is crucial and depends on the amine substrate.[15][20] |

| This compound | Benzophenone Imine | Pd₂ (dba)₃ / BINAP | K₃PO₄ | Good | Used as an ammonia (B1221849) equivalent for synthesizing primary 2-aminooxazoles after deprotection.[15] |

Safety and Handling

This compound is classified as a combustible liquid and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4]

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a freezer at -20°C, away from moisture.[5]

Conclusion

This compound is a highly versatile reagent in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and efficient pathways to a diverse range of substituted oxazoles. The ability to selectively introduce aryl, vinyl, alkynyl, and amino functionalities makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, high-value molecules. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

- 1. Buy this compound | 125533-82-6 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 125533-82-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. scirp.org [scirp.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. chemistry.williams.edu [chemistry.williams.edu]

- 17. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. growingscience.com [growingscience.com]

- 19. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

Spectroscopic Characterization of 2-Bromooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-bromooxazole, a key building block in medicinal chemistry and materials science. The following sections detail the expected spectroscopic data, experimental protocols for obtaining this data, and an interpretation of the key spectral features.

Overview of this compound

This compound is a five-membered heterocyclic compound with the molecular formula C₃H₂BrNO. Its structure, featuring an oxazole (B20620) ring substituted with a bromine atom at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the oxazole ring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 8.0 | Doublet | ~0.8 - 1.0 | H5 |

| ~7.2 - 7.4 | Doublet | ~0.8 - 1.0 | H4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | C2 |

| ~138 - 142 | C5 |

| ~125 - 130 | C4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic) |

| ~1550 - 1600 | Medium-Strong | C=N stretching |

| ~1450 - 1500 | Medium | C=C stretching |

| ~1100 - 1150 | Strong | C-O-C stretching |

| ~800 - 850 | Strong | C-H out-of-plane bending |

| ~600 - 650 | Medium | C-Br stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or KBr pellet press).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147/149 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 68/70 | Medium | [M - C₂H₂O]⁺ |

| 50 | Low | [C₃H₂N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, it can reveal the presence of conjugated systems.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~230 - 250 | - | Ethanol or Methanol |

Note: The exact λmax and molar absorptivity can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing the Spectroscopic Workflow and Key Features

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and summarize its key spectral features.

An In-depth Technical Guide to 2-Bromooxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-bromooxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, outlines key experimental protocols for its use in synthetic transformations, and explores its role as a versatile building block for the development of bioactive molecules. While direct modulation of signaling pathways by this compound itself is not extensively documented, its utility in synthesizing compounds with notable biological activities, including enzyme inhibition, is well-established.

Physicochemical Properties of this compound

This compound is a valuable research chemical, and its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 125533-82-6 | [1][] |

| Molecular Formula | C₃H₂BrNO | |

| Molecular Weight | 147.96 g/mol | [1] |

| Appearance | Brown to grey crystalline powder or liquid | |

| Boiling Point | 166.2 °C at 760 mmHg | |

| Density | 1.812 g/cm³ |

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in a variety of organic reactions, primarily owing to the reactivity of the bromine atom at the 2-position of the oxazole (B20620) ring. This allows for its functionalization through various cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a range of aryl and vinyl boronic acids or their esters to generate 2-substituted oxazoles. These products are scaffolds for various pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of this compound with a boronic acid derivative in the presence of a palladium catalyst and a base.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like sodium carbonate or potassium phosphate (B84403) (2.0-3.0 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

-

Reaction Conditions: The mixture is typically degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Synthesis of Bromo-Substituted Aryloxazoles

This compound can also be synthesized through the bromination of a parent oxazole ring. The following protocol details the synthesis of bromo- and dibromo-derivatives from a substituted oxazole.

Experimental Protocol for Bromination of an Aryloxazole:

-

Reactants: To a stirred solution of the starting oxazole derivative (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add N-bromosuccinimide (NBS) (1.0-2.0 equivalents).

-

Reaction Conditions: The reaction is typically carried out at room temperature for several hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the mono- and di-brominated oxazole derivatives.

Role in the Synthesis of Bioactive Molecules

This compound is a documented precursor in the synthesis of 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile derivatives, which have been investigated as inhibitors of immune complex-induced inflammation.[3] While a detailed, publicly available experimental protocol for this specific transformation is scarce, it likely involves a nucleophilic substitution reaction where a hydrazine (B178648) derivative displaces the bromine atom on the oxazole ring.

Biological Significance and Signaling Pathways of Oxazole Derivatives

While this compound is primarily utilized as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.[4] These activities often stem from the ability of the oxazole scaffold to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Derivatives of oxazole have been shown to be potent enzyme inhibitors. For instance, certain substituted oxazoles have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.

Conceptual Workflow for Enzyme Inhibition Assay:

Caption: Workflow for an enzyme inhibition assay.

Modulation of Signaling Pathways

Complex molecules incorporating the oxazole or the related benzoxazole (B165842) scaffold have been shown to modulate critical cellular signaling pathways implicated in diseases such as cancer.

-

VEGFR-2 Signaling: Certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.

-

MAPK Signaling Pathway: Some oxadiazole-based compounds, which share structural similarities with oxazoles, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Illustrative Signaling Pathway Inhibition:

Caption: Inhibition of VEGFR-2 signaling by an oxazole derivative.

Conclusion

This compound is a foundational building block in the synthesis of a diverse array of more complex molecules. Its reactivity, particularly in cross-coupling reactions, provides medicinal chemists with a versatile tool for generating novel compounds with potential therapeutic applications. While direct biological activity of this compound is not a primary area of research, its importance in the pipeline of drug discovery and development is undeniable. Future research will likely continue to leverage the synthetic utility of this compound to explore new chemical space and identify novel drug candidates targeting a range of diseases.

References

Technical Guide: Physical Properties of 2-bromo-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-bromo-1,3-oxazole. Due to the compound's specific nature as a synthetic intermediate, experimentally determined data is limited in publicly accessible literature. Therefore, this document combines computed data from reliable chemical databases with general experimental protocols and expected spectroscopic characteristics to serve as a foundational resource for laboratory work and further research.

Core Physicochemical Data

The fundamental molecular and physical properties of 2-bromo-1,3-oxazole are summarized in the table below. It is critical to note that most of the following data are computationally predicted and should be used as estimates pending experimental verification.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₃H₂BrNO | - | [1] |

| Molecular Weight | 147.96 g/mol | Computed | [1] |

| CAS Number | 125533-82-6 | - | [1] |

| Appearance | Combustible liquid (Predicted) | Predicted | [1] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Density | Not available | - | - |

| Solubility | Not available | - | - |

| XLogP3 | 1.2 | Computed | [1] |

Molecular Structure

The structure of 2-bromo-1,3-oxazole is foundational to its physical and chemical properties.

Caption: Chemical structure of 2-bromo-1,3-oxazole.

Experimental Protocols

While specific experimental data for 2-bromo-1,3-oxazole is scarce, the following are standard methodologies for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point is a crucial indicator of purity.[2][3][4]

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed tightly into a capillary tube, sealed at one end.[3][5]

-

Apparatus: The capillary tube is attached to a thermometer. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp apparatus.[2][3]

-

Heating and Observation: The apparatus is heated slowly and steadily (approximately 1-2°C per minute) near the expected melting point.[3] The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[2][6] A narrow melting range (0.5-1.0°C) typically indicates a high degree of purity.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.[7][8][9]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][10] A capillary tube, sealed at one end, is placed inverted into the liquid.[7][11]

-

Apparatus: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (e.g., using a Thiele tube) or an aluminum block.[7][10] The thermometer bulb and the sample should be at the same level.[3]

-

Heating and Observation: The apparatus is heated gently.[8] As the liquid heats, trapped air will bubble out of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7] Alternatively, the heating can be stopped when this rapid bubbling occurs, and the temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[11]

Spectroscopic Analysis Workflow

Characterization and identification of 2-bromo-1,3-oxazole would rely heavily on spectroscopic methods.

Caption: General workflow for the synthesis and characterization of 2-bromo-1,3-oxazole.

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The parent oxazole (B20620) ring shows three proton signals.[12] For 2-bromo-1,3-oxazole, the proton at the C2 position is absent. Therefore, two signals corresponding to the protons at the C4 and C5 positions are expected. These would likely appear as doublets (or singlets depending on coupling constants) in the aromatic region (typically between δ 7.0 and 8.5 ppm). The exact chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the bromine substituent.

-

¹³C NMR: The oxazole ring has three carbon atoms. The C2 carbon, bonded to both bromine and nitrogen, would be significantly downfield. The C4 and C5 carbons would also appear in the aromatic region, with their chemical shifts distinguishable based on their environment (C4 adjacent to oxygen, C5 adjacent to nitrogen).[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic peaks for the oxazole ring system. Key absorptions would include:

-

C=N stretching: Typically observed in the 1680-1620 cm⁻¹ region.

-

C-O stretching: Associated with the aromatic ether linkage, usually appearing in the 1270-1230 cm⁻¹ range.

-

C-H stretching: For the aromatic C-H bonds on the ring, expected above 3000 cm⁻¹.

-

C-Br stretching: Typically found in the lower wavenumber region, often below 700 cm⁻¹. The NIST WebBook provides a reference spectrum for the parent oxazole, which can serve as a basis for comparison.[14]

Mass Spectrometry (MS)

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). The expected exact masses would be 146.9320 Da for the ⁷⁹Br isotope and 148.9299 Da for the ⁸¹Br isotope.

-

Fragmentation: The fragmentation of oxazoles under electron impact can be complex. Common fragmentation pathways for substituted oxazoles involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the molecular ion after ring opening.[15][16] The presence of the bromine atom would also lead to characteristic fragments, including the loss of Br radical.

References

- 1. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. DSpace [dr.lib.iastate.edu]

- 14. Oxazole [webbook.nist.gov]

- 15. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole (B20620) ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products and synthetic compounds. The reactivity of the oxazole ring towards electrophilic aromatic substitution (EAS) is a critical aspect of its chemical behavior, influencing its functionalization and the synthesis of novel derivatives. This technical guide provides a comprehensive overview of electrophilic aromatic substitution on the oxazole ring, detailing the underlying principles, regioselectivity, and experimental protocols for key reactions.

Core Principles of Reactivity

The oxazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms: oxygen at position 1 and nitrogen at position 3. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to electron-rich aromatic systems like benzene (B151609) or pyrrole.[1] Consequently, electrophilic substitution on an unsubstituted oxazole ring is generally difficult and often requires harsh reaction conditions or the presence of activating, electron-donating groups (EDGs) on the ring.[2][3]

The pyridine-like nitrogen atom at position 3 is the most basic center and is susceptible to protonation or Lewis acid coordination under acidic conditions, which further deactivates the ring towards electrophilic attack by forming an even more electron-deficient oxazolium cation.[2]

Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the oxazole ring is governed by the electronic properties of the ring atoms. The order of reactivity for the carbon atoms is C5 > C4 > C2.[2]

-

C5 Position: This is the most nucleophilic and thus the most reactive site for electrophilic attack. The resonance stabilization of the sigma complex intermediate formed upon attack at C5 is more favorable compared to attack at other positions.

-

C4 Position: Electrophilic attack at C4 is less favored than at C5.

-

C2 Position: The C2 position is the most electron-deficient due to its proximity to both the oxygen and nitrogen atoms, making it the least reactive site for electrophilic substitution.[2]

The presence of substituents on the oxazole ring can significantly influence this inherent regioselectivity. Electron-donating groups will activate the ring and can direct the incoming electrophile, while electron-withdrawing groups will further deactivate the ring.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation is a common method for introducing functional handles onto the oxazole ring, which can then be utilized in cross-coupling reactions to build more complex molecules.

Experimental Protocol: Bromination of 2-Phenyloxazole (B1349099)

A representative procedure for the bromination of an oxazole derivative is the synthesis of 5-bromo-2-phenyloxazole (B1271533) using N-bromosuccinimide (NBS) as the bromine source.[4]

-

Materials: 2-phenyloxazole, N-bromosuccinimide (NBS), and a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve 2-phenyloxazole in THF in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-bromo-2-phenyloxazole.

-

Quantitative Data for Halogenation

The yields of halogenation reactions can vary depending on the substrate and reaction conditions. For example, the electrophilic aromatic bromination of 5-(2,5-dimethoxyphenyl)oxazole with NBS in THF at room temperature for 4 hours resulted in a mixture of mono-, di-, and tri-brominated products with the following yields:[5]

| Product | Yield (%) |

| 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 22 |

| 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 24 |

| 4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 19 |

Nitration

Nitration of the oxazole ring is challenging due to the strongly acidic conditions typically employed, which can lead to protonation and deactivation of the ring.[6] However, with appropriately activated substrates, nitration can be achieved.

Experimental Protocol: Nitration of 2-Methyl-2H-1,2,3-triazole (Illustrative)

-

Materials: 2-methyl-2H-1,2,3-triazole, fuming nitric acid, concentrated sulfuric acid (98%), ice, saturated aqueous sodium bicarbonate, dichloromethane (B109758), and anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve the triazole (1.0 g) in concentrated sulfuric acid (5 mL) and cool to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (5 mL) to the stirred solution over 15-20 minutes, maintaining the temperature at room temperature.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 50 g).

-

Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

-

Sulfonation

Direct sulfonation of the oxazole ring is generally difficult and not commonly reported, as the strongly acidic conditions (e.g., fuming sulfuric acid) lead to the formation of the highly electron-deficient oxazolium cation, which is resistant to electrophilic attack.[8] For sulfonation of related amino-heterocycles, alternative methods are often employed.

Experimental Protocol: N-Sulfonylation of 2-Aminothiazole (B372263) (Illustrative)

A procedure for the N-sulfonylation of the related 2-aminothiazole provides an example of introducing a sulfonyl group to a heterocyclic system, albeit not through direct C-sulfonation.[9]

-

Materials: 2-aminothiazole, sulfonyl chloride derivative, sodium acetate (B1210297), and water.

-

Procedure:

-

Dissolve sodium acetate in water in a reaction vessel.

-

Add the desired sulfonyl chloride and 2-aminothiazole to the solution.

-

Heat the reaction mixture to 80–85 °C with continuous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete when the initial yellow, sticky substance transforms into a fine powder.

-

Isolate the solid product by filtration.

-

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. However, their application to the oxazole ring is limited by the deactivating nature of the ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atom.

Experimental Protocol: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole (B146863)

A highly efficient one-pot synthesis of 2,5-diphenyloxazole starting from hippuric acid demonstrates a modified approach that incorporates a Friedel-Crafts acylation step.[10]

-

Materials: Hippuric acid, thionyl chloride, benzene, aluminum trichloride (B1173362), and 50 wt% sulfuric acid.

-

Procedure:

-

Acyl Chloride Formation: React hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C to form benzamidoacetyl chloride. Remove excess thionyl chloride by distillation.

-

Friedel-Crafts Acylation: Cool the crude acyl chloride to 50°C and add benzene (10-fold excess) and aluminum trichloride (2-fold excess). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

-

Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (2-fold excess). Gradually heat to 100°C until cyclization is complete. Remove excess benzene by evaporation.

-

Work-up and Purification: Cool the mixture to 30°C and add water to precipitate the crude 2,5-diphenyloxazole. Collect the solid by filtration and purify by rectification.

-

Quantitative Data for Friedel-Crafts/Robinson-Gabriel Synthesis

This one-pot method is reported to have a high overall yield.[10]

| Reactant | Product | Yield (%) |

| Hippuric Acid | 2,5-Diphenyloxazole | up to 91.4 |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[11]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

The following is a general procedure that can be adapted for the formylation of activated oxazole derivatives.[11]

-

Materials: Substituted oxazole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool DMF in the chosen solvent to 0°C. Slowly add POCl₃ (1.1 equivalents) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add a solution of the oxazole derivative in the same solvent to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, or heat if necessary, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or recrystallization.

-

Conclusion

Electrophilic aromatic substitution on the oxazole ring is a challenging yet valuable transformation for the synthesis of functionalized derivatives. The inherent electron-deficient nature of the ring necessitates the presence of activating groups for most reactions to proceed efficiently. The C5 position is the primary site of electrophilic attack. This guide has provided an overview of the key EAS reactions, including halogenation, nitration, sulfonation, Friedel-Crafts reactions, and Vilsmeier-Haack formylation, along with detailed experimental protocols and quantitative data where available. A thorough understanding of these principles and methodologies is essential for researchers and professionals engaged in the design and synthesis of novel oxazole-based compounds for drug discovery and development.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. excli.de [excli.de]

- 6. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application